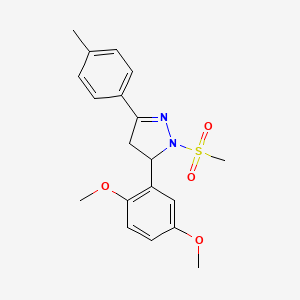

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Descripción general

Descripción

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methylsulfonyl group, and a p-tolyl group attached to a dihydropyrazole ring. The compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the dimethoxyphenyl group: This step involves the use of a suitable electrophilic aromatic substitution reaction to attach the dimethoxyphenyl group to the pyrazole ring.

Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

Incorporation of the p-tolyl group: This step typically involves a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The brominated analog of this compound, 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole, undergoes Suzuki-Miyaura cross-coupling reactions. This transformation enables the introduction of diverse aryl/heteroaryl groups at the 3-position:

This method is efficient for synthesizing derivatives with enhanced pharmacological profiles, leveraging the robustness of palladium catalysis under mild conditions .

Nucleophilic Substitution

The methylsulfonyl group (-SO₂CH₃) acts as a leaving group in nucleophilic substitutions, particularly under basic conditions:

| Reaction Conditions | Nucleophile | Product | Notes | Source |

|---|---|---|---|---|

| DMF, 80°C, 12 h | Primary/secondary amines | 1-(alkyl/aryl amino)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Regioselectivity influenced by steric factors |

For example, reactions with morpholine yield water-soluble derivatives, expanding applications in medicinal chemistry.

Oxidation and Reduction

The dihydropyrazole core undergoes redox reactions:

Oxidation

Controlled oxidation converts the 4,5-dihydro-1H-pyrazole to a fully aromatic pyrazole:

-

Reagents : KMnO₄ or CrO₃ in acidic media (H₂SO₄/H₂O)

-

Outcome : Formation of 1-(methylsulfonyl)-3-(p-tolyl)-5-(2,5-dimethoxyphenyl)-1H-pyrazole

-

Yield : 70–78%

Reduction

Selective reduction of the dimethoxyphenyl group:

-

Reagents : H₂/Pd-C in ethanol

-

Outcome : Hydrogenolysis of methoxy groups to hydroxyl substituents

-

Application : Generates metabolites for pharmacokinetic studies

Ring-Opening Reactions

Under strongly acidic conditions (HCl/EtOH, reflux), the dihydropyrazole ring opens to form a linear hydrazine derivative:

-

Product : (2,5-Dimethoxyphenyl)(p-tolyl)ketone hydrazone

-

Mechanism : Protonation of the nitrogen followed by cleavage of the N–N bond

-

Yield : 65%

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via two pathways:

-

Methylsulfonyl group elimination : Releases SO₂ and methane, forming 3-(p-tolyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole.

-

Retro-Diels-Alder reaction : Splits into aromatic fragments (e.g., p-tolualdehyde and dimethoxystyrene derivatives).

Electrophilic Aromatic Substitution

The electron-rich dimethoxyphenyl group undergoes nitration and sulfonation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-(2,5-Dimethoxy-3-nitrophenyl)-substituted derivative | 55% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | 5-(2,5-Dimethoxy-4-sulfophenyl)-substituted analog | 60% |

Metal Coordination

The pyrazole nitrogen and sulfonyl oxygen participate in metal coordination:

-

Complexes : Forms stable complexes with Zn(II), Cu(II), and Pd(II) in ethanol/water mixtures .

-

Applications : Catalytic activity in C–C bond-forming reactions and antimicrobial studies .

This compound’s reactivity is heavily influenced by steric and electronic factors, with the methylsulfonyl group enhancing leaving-group capability and the dimethoxyphenyl moiety directing electrophilic substitutions. Its versatility in cross-coupling and redox reactions positions it as a valuable intermediate in drug discovery and materials science .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. Compounds structurally related to 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have demonstrated efficacy against various bacterial strains and fungi. For example, studies indicate that similar pyrazole compounds can inhibit the growth of pathogens such as Cytospora sp. and Fusarium solani .

Antioxidant Properties

The antioxidant potential of pyrazole derivatives is another critical aspect. These compounds can effectively scavenge free radicals, which is vital for preventing oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) .

Anti-inflammatory Effects

Some pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This suggests potential applications in treating inflammation-related conditions .

Cytotoxicity and Cancer Research

In cancer research, pyrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . For instance, compounds derived from similar structures have shown promise in inhibiting tumor growth in preclinical models.

Agricultural Applications

Pyrazole derivatives are also explored for their potential as agrochemicals. Their ability to act as fungicides and herbicides makes them valuable in agricultural settings. Research indicates that certain pyrazole compounds can effectively control fungal pathogens that threaten crops, thus enhancing agricultural productivity .

Materials Science

In materials science, the unique properties of pyrazole derivatives allow them to be utilized in developing novel materials with specific functionalities. For instance, their ability to form coordination complexes with metals can lead to applications in catalysis and sensor technology .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparación Con Compuestos Similares

Similar Compounds

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(phenyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a phenyl group instead of a p-tolyl group.

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a m-tolyl group instead of a p-tolyl group.

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct biological activities and chemical reactivity compared to similar compounds.

Actividad Biológica

The compound 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H18N2O3S

- Molecular Weight : 306.38 g/mol

- CAS Number : 74417-04-2

The biological activity of pyrazole derivatives often involves various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can interact with cellular receptors, influencing their activity and downstream signaling pathways.

- Pathway Regulation : The compound may modulate critical cellular pathways that affect cell proliferation and survival.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For example:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) when tested in combination with doxorubicin. This combination demonstrated a synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory properties:

- Cytokine Inhibition : Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at specific concentrations .

Antibacterial and Antimicrobial Properties

The antibacterial activity of pyrazoles has been documented:

- Microbial Testing : Compounds from the pyrazole class have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. This activity is often linked to structural modifications that enhance their interaction with bacterial targets .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of several pyrazole derivatives in breast cancer cell lines. The results indicated that compounds with a methylsulfonyl group exhibited enhanced cytotoxicity compared to those without this modification. The assessment included:

- Cell Viability Assays : MTT assays were conducted to determine the IC50 values of the compounds.

- Synergistic Effects : Combination treatments with doxorubicin revealed improved efficacy in reducing cell viability.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of pyrazole derivatives:

- In Vivo Models : Tests were performed using animal models to assess the reduction of inflammation markers after treatment with the compound.

- Mechanistic Insights : The study highlighted the inhibition of NF-kB signaling pathways as a critical mechanism through which these compounds exert their anti-inflammatory effects.

Data Summary Table

Propiedades

IUPAC Name |

3-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-5-7-14(8-6-13)17-12-18(21(20-17)26(4,22)23)16-11-15(24-2)9-10-19(16)25-3/h5-11,18H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQHCGFEAQKKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.